1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol
Description
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol is a cyclohexanol derivative with a complex substituent comprising a 3-chlorophenyl group and a piperazine moiety. This compound shares structural motifs with antidepressants like venlafaxine () but differs in the substitution pattern (3-chlorophenyl vs. 4-methoxyphenyl) and the presence of a piperazine group instead of a dimethylamino group.
Properties
CAS No. |
681803-09-8 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27ClN2O/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18/h4-6,13,17,20,22H,1-3,7-12,14H2 |
InChI Key |
PZQVDLYPNAADGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the development of new chemical entities. Its ability to undergo various chemical reactions makes it valuable in laboratory settings.
- Analytical Chemistry : It is utilized in analytical methods to detect and quantify other compounds due to its specific reactivity profiles.
Biology
- Neurotransmitter Research : The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. This interaction suggests potential applications in mood disorder treatments.
- Signal Transduction Pathways : Research indicates that it may influence various signal transduction pathways, making it a candidate for studies related to cellular communication and response mechanisms.
Medicine
- Therapeutic Potential : Preliminary studies have investigated its efficacy as an antidepressant and anxiolytic agent. The structural characteristics of the compound may enhance its therapeutic profile compared to other piperazine derivatives.
- Pharmacological Reference : It is often used as a reference compound in pharmacological studies to benchmark new drug candidates against established pharmacological profiles.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood and appetite. The binding of the compound to these receptors modulates their activity, leading to various physiological effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)cyclohexanol
- Structure: Lacks the piperazine-ethyl chain, featuring only a 3-chlorophenyl group attached to cyclohexanol.
- Applications : Simpler analogues like this are often intermediates in synthetic pathways rather than bioactive agents.
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine)
- Structure: Replaces the 3-chlorophenyl group with a 4-methoxyphenyl group and substitutes piperazine with a dimethylamino group.
- Dimethylamino vs. piperazine: Piperazine’s secondary amine offers higher basicity (pKa ~9.8) than dimethylamino (pKa ~10.4), affecting pharmacokinetics ().
- Pharmacological Impact: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting that the target compound’s structural modifications may influence its mechanism of action.
Piperazine-Containing Analogues
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Structure : Features a piperazine core linked to a 3-chlorophenyl group and a 3-chloropropyl chain.
- Key Differences: The absence of the cyclohexanol ring reduces steric bulk and hydroxyl-mediated polarity. The dual chlorinated groups may enhance lipophilicity but reduce metabolic stability ().
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane
- Structure : Symmetrical piperazine derivative with two 3-chlorophenyl groups.
- Key Differences : The bis-piperazine design increases molecular weight (MW ~500 g/mol) and complexity compared to the target compound (MW ~350 g/mol). Such structures are often explored for multivalent receptor interactions ().
Cyclohexanol Derivatives with Alternative Amine Substituents
Cyclohexanol, 1-(3-chlorophenyl)-2-[(hexahydro-1H-azepin-1-yl)methyl]
Cyclohexanol, 1-(3-chlorophenyl)-4-heptyl
- Structure : Substitutes the piperazine-ethyl chain with a linear heptyl group.
- Key Differences : The heptyl chain drastically increases lipophilicity (logP ~6 vs. ~3 for the target compound), likely reducing aqueous solubility and bioavailability ().
Structural and Functional Comparison Table
Biological Activity
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H27ClN2O
- Molecular Weight : 316.87 g/mol
- CAS Number : 299935-27-6
This compound features a piperazine ring, which is known for its diverse biological activities, including interactions with neurotransmitter receptors.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Receptor Modulation : It is believed to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
- Anticancer Activity : Some studies have highlighted the potential anticancer properties of related piperazine derivatives, suggesting that this compound may also exhibit cytotoxic effects against cancer cells through apoptosis induction and inhibition of cell proliferation .
Biological Activity Overview
Case Studies
- Anticancer Activity : In a study evaluating piperazine derivatives, compounds similar to this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved disruption of cellular pathways leading to apoptosis .
- Neuropharmacological Effects : A study on receptor binding affinities indicated that derivatives of this compound could significantly bind to serotonin receptors, suggesting a role in modulating mood and anxiety disorders. The findings advocate for further investigation into its use as an antidepressant or anxiolytic agent .
- Antimicrobial Properties : Research demonstrated that certain piperazine derivatives exhibited potent antibacterial activity comparable to established antibiotics. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic pathways for 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introducing the piperazine moiety to a chlorophenyl-ethyl intermediate.
- Cyclohexanol functionalization : Using hydroxyl protection/deprotection strategies to avoid side reactions.
Optimization strategies: - Catalytic conditions : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for piperazine derivatization .
- Yield monitoring : Employ HPLC or LC-MS to track intermediates and adjust stoichiometry in real time .
Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry of the cyclohexanol and piperazine groups, critical for confirming the 3-chlorophenyl orientation .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the piperazine ring.
- 2D NOESY : Identifies spatial proximity between the cyclohexanol hydroxyl and piperazine protons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) and detects impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (Category 3) and skin/eye irritation risks .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (STOT-SE 3 classification) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to serotonin or dopamine receptors?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₂A or D₂ receptors. Focus on the piperazine group’s role in hydrogen bonding with Asp155 (5-HT₂A) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the chlorophenyl group in hydrophobic receptor pockets .
- QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on binding energy using MOE or RDKit .
Q. What experimental designs address discrepancies in reported pharmacokinetic data (e.g., bioavailability variations)?
Methodological Answer:
- In vitro assays :
- In vivo reconciliation :
Q. How can structural modifications enhance selectivity for specific neurological targets while minimizing off-site effects?
Methodological Answer:
- Bioisosteric replacement : Substitute the 3-chlorophenyl group with 3-fluorophenyl to modulate lipophilicity (logP) and reduce hERG channel binding .
- Stereochemical tuning : Synthesize enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and compare IC₅₀ values for σ₁ vs. σ₂ receptors .
- Prodrug strategies : Introduce ester groups on the cyclohexanol hydroxyl to improve BBB penetration, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
